2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol
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Overview
Description
2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol is a compound that belongs to the class of pyrazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol typically involves the reaction of 1-ethylpyrazole with appropriate reagents to introduce the hydroxycarbonimidoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenol group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenol derivatives .
Scientific Research Applications
2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-ethylpyrazol-4-yl)methanamine
- 2-(1-Ethylpyrazol-3-yl)acetic acid
- 2-(1-Ethylpyrazol-4-yl)benzimidazole
Uniqueness
Compared to these similar compounds, 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol stands out due to its unique hydroxycarbonimidoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol |
InChI |
InChI=1S/C12H13N3O2/c1-2-15-8-9(7-13-15)12(14-17)10-5-3-4-6-11(10)16/h3-8,16-17H,2H2,1H3/b14-12+ |
InChI Key |
NORGFAHRMPUUES-WYMLVPIESA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C(=N\O)/C2=CC=CC=C2O |
Canonical SMILES |
CCN1C=C(C=N1)C(=NO)C2=CC=CC=C2O |
Origin of Product |
United States |
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